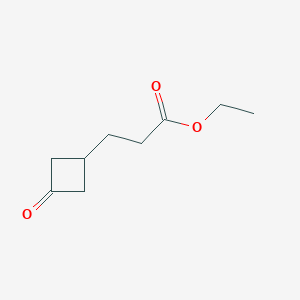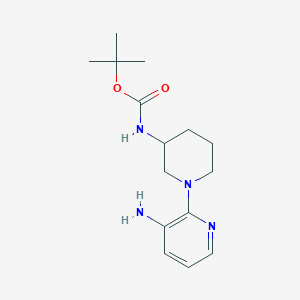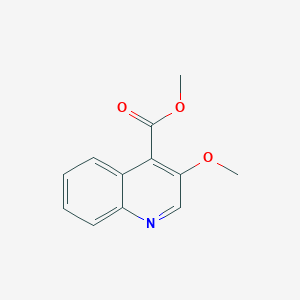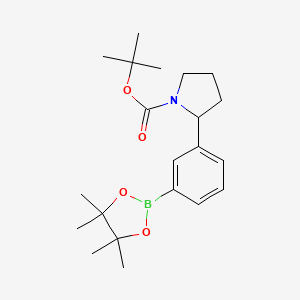![molecular formula C8H4N2OS B1429144 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile CAS No. 912369-27-8](/img/structure/B1429144.png)
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile
Vue d'ensemble
Description
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H4N2OS and its molecular weight is 176.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Thieno[2,3-b]pyridines and Related Compounds : Abdelriheem et al. (2015) explored the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines incorporating a 5-bromobenzofuran-2-yl moiety. These compounds were characterized using elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Facile, Scalable Preparation : Tumey et al. (2008) reported a new synthesis method for 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting their utility as intermediates in kinase inhibitor synthesis (Tumey, Bhagirath, Wu, & Boschelli, 2008).
Antimicrobial and Anticancer Activities : Elewa et al. (2021) synthesized 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile derivatives and evaluated their antibacterial and antitumor activities, showcasing the potential medicinal applications of these compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Potential Applications
- Kinase Inhibitors : Boschelli et al. (2005) developed 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors. This research demonstrates the pharmaceutical application of thieno[2,3-b]pyridine derivatives in cancer treatment and other diseases involving kinase pathways (Boschelli, Wu, Barrios Sosa, Chen, Golas, & Boschelli, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with receptor interacting protein 1 (rip1) kinase .
Mode of Action
It’s worth noting that related compounds have been reported to inhibit rip1 kinase . This suggests that “7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile” might also interact with this kinase, potentially altering its activity and influencing downstream cellular processes.
Analyse Biochimique
Biochemical Properties
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with receptor interacting protein 1 (RIP1) kinase, inhibiting its activity . This interaction is crucial as RIP1 kinase is involved in the regulation of inflammation and cell death. The compound’s ability to inhibit this enzyme suggests potential therapeutic applications in conditions where these processes are dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of RIP1 kinase by this compound can lead to reduced inflammation and cell death, which is beneficial in treating inflammatory diseases
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of RIP1 kinase, it prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. The compound’s structure allows it to fit into the enzyme’s active site, blocking its function effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting RIP1 kinase initially, its efficacy may diminish with prolonged exposure . This suggests that the compound’s stability and degradation need to be considered in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIP1 kinase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that metabolize xenobiotics, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding these mechanisms can help optimize the compound’s therapeutic potential.
Propriétés
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)7-6(5)1-2-12-7/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHERZOPZUATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















